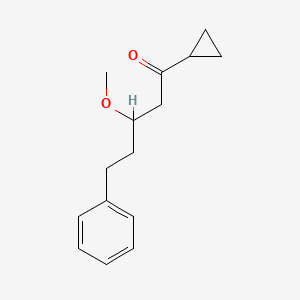
1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one is an organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Final assembly: The intermediate compounds are then combined through a series of condensation and reduction reactions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-methoxy-5-phenylpentan-1-one can be compared with similar compounds such as:
3-Methyl-5-phenylpentan-1-ol: This compound has a similar backbone but lacks the cyclopropyl and methoxy groups, leading to different chemical and biological properties.
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in other substituents, affecting their reactivity and applications.
Methoxy-substituted ketones: These compounds have the methoxy group but may have different alkyl or aryl groups, resulting in varied properties and uses.
Propriétés
Numéro CAS |
917575-07-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-cyclopropyl-3-methoxy-5-phenylpentan-1-one |
InChI |
InChI=1S/C15H20O2/c1-17-14(11-15(16)13-8-9-13)10-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clé InChI |
DBMLWRBGAGSURE-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC1=CC=CC=C1)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


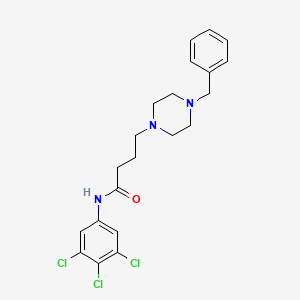
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
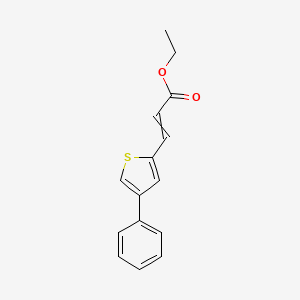
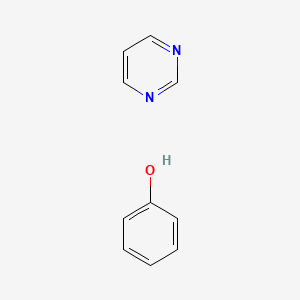
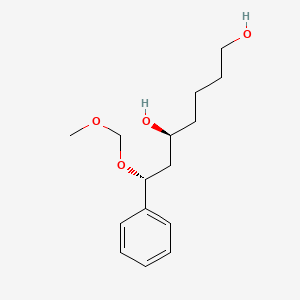
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
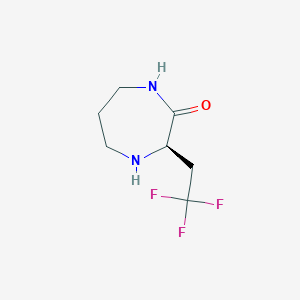
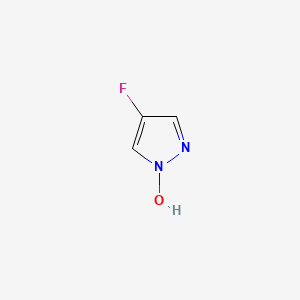

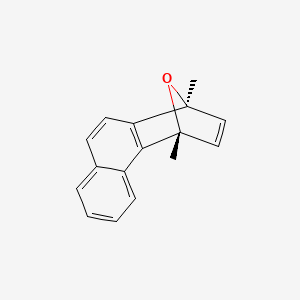
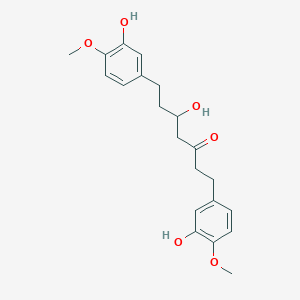
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
